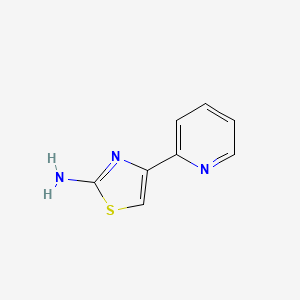

4-Pyridin-2-yl-thiazol-2-ylamine

Description

Historical Context and Emergence in Chemical Sciences

The precise first synthesis of 4-pyridin-2-yl-thiazol-2-ylamine is not prominently documented as a singular landmark discovery. Rather, its emergence is rooted in the broader, systematic exploration of thiazole (B1198619) and pyridine-containing compounds. The synthesis of related structures, such as 4-(pyridin-3-yl)-thiazol-2-amine, has been described, involving the reaction of a bromoacetylpyridine hydrobromide with thiourea (B124793). prepchem.com The core 2-aminothiazole (B372263) motif itself became a subject of intense study following high-throughput screening campaigns that identified it as a viable starting point for drug discovery programs.

The specific 4-pyridin-2-yl regioisomer gained prominence through structure-activity relationship (SAR) studies aimed at optimizing the biological activity of lead compounds. For instance, in the development of antiprion agents, preliminary research indicated a preference for a 2-pyridyl substituent at the C4 position of the thiazole ring over other aryl groups or even the 3-pyridyl and 4-pyridyl isomers, suggesting its crucial role in the molecule's biological function. nih.gov More recently, its derivatives have been central to the discovery of highly potent and selective inhibitors for cyclin-dependent kinases (CDKs), marking its establishment as a key "privileged scaffold" in modern medicinal chemistry. acs.orgnih.gov

Significance of the Thiazole and Pyridine (B92270) Heterocycles in Contemporary Chemical Research

The foundation of this compound's utility lies in the inherent chemical and biological significance of its two core heterocyclic components: thiazole and pyridine.

Thiazole: The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. eurekaselect.comnih.gov It is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and in widely used synthetic drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Tiazofurin. eurekaselect.comnih.gov The thiazole nucleus is valued for its ability to engage in various biological interactions and for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antifungal properties. eurekaselect.comresearchgate.netjetir.org Its development has been steady since the pioneering work of Hantsch and Hofmann, and it continues to be a focus for the synthesis of new therapeutic agents. nih.gov

Pyridine: Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another exceptionally important scaffold in drug discovery. sciencepg.comrsc.org It is an isostere of benzene, but the nitrogen atom imparts unique properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance pharmacokinetic properties and binding specificity to biological targets. nih.gov The pyridine ring is found in over 7000 drug molecules and is a component of natural alkaloids and essential vitamins like niacin and pyridoxine. rsc.orgnih.gov Its derivatives have demonstrated a vast array of medicinal applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. benthamdirect.comnih.gov The versatility and ease of functionalization make pyridine a favored building block for medicinal chemists. nih.gov

The combination of these two "privileged" heterocycles in a single molecule, as seen in this compound, creates a scaffold with significant potential for developing targeted therapies and functional materials.

Current Research Landscape and Future Directions for this compound

The contemporary research landscape for this compound and its derivatives is vibrant and expanding, with several key areas of investigation.

Anticancer Drug Discovery: A major focus of current research is the development of this scaffold for cancer therapy. Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and validated targets for anticancer drugs. acs.orgnih.gov Medicinal chemistry campaigns have led to the discovery of orally bioavailable compounds that cause significant tumor growth inhibition in animal models. nih.govconsensus.app Other studies have synthesized novel benzenesulfonamide (B165840) derivatives containing the pyridinyl-thiazolylamine core, which have shown significant cytotoxic activity against breast cancer cell lines and act as radiosensitizing agents, enhancing the efficacy of radiation therapy. nih.gov

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Discovery of highly potent and selective inhibitors. Optimization led to an orally bioavailable candidate (compound 83) with significant tumor growth inhibition in leukemia xenograft models. | acs.orgnih.gov |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4, CDK6 | Identification of compounds (58 and 69) with high potency and selectivity, showing remarkable growth inhibition in melanoma cells, including those with BRAF and NRAS mutations. | researchgate.netnih.gov |

Corrosion Inhibition: Beyond medicine, the unique chemical structure of pyridinyl-thiazole amines makes them effective in materials science. A study on 4-(pyridin-4-yl)thiazol-2-amine demonstrated its efficacy as a non-toxic corrosion inhibitor for mild steel in acidic environments. rsc.orgnih.gov The molecule adheres to the metal surface, forming a protective layer through both physical and chemical adsorption, achieving a high inhibition efficiency. rsc.org This application highlights the potential for developing environmentally friendly industrial materials.

Future Directions: The future for this compound research appears promising. In medicinal chemistry, efforts will likely concentrate on:

Kinase Inhibitor Optimization: Further refinement of the scaffold to develop next-generation kinase inhibitors with improved selectivity profiles to overcome drug resistance. researchgate.net

Broadening Therapeutic Applications: Exploring the scaffold's potential against other diseases, building on its known antimicrobial, anti-inflammatory, and antiprion activities. nih.gov

Mechanism of Action Studies: Utilizing advanced computational and biological methods to fully understand how these compounds interact with their molecular targets to guide rational drug design.

In materials science, future research may focus on synthesizing and evaluating new derivatives as corrosion inhibitors for different metals and under various conditions, contributing to the development of greener industrial processes. The versatility of the this compound scaffold ensures its continued relevance in diverse areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKHMTAXNXLDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360239 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-26-8 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Pyridin 2 Yl Thiazol 2 Ylamine

Established Synthetic Routes for 4-Pyridin-2-yl-thiazol-2-ylamine

Condensation Reactions Involving 2-Aminopyridine and α-Haloketones

The most prominent and well-documented method for the synthesis of this compound is the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation reaction between an α-haloketone, specifically 2-bromoacetylpyridine, and a thioamide, typically thiourea (B124793).

The reaction is generally carried out by reacting 2-bromoacetylpyridine hydrobromide with thiourea in a suitable solvent. The process leads to the formation of the desired 2-amino-4-(pyrid-2-yl)thiazole. This reaction is a cornerstone in the synthesis of various 2-aminothiazole (B372263) derivatives.

A general procedure involves dissolving the thiourea derivative in a solvent like dimethylformamide (DMF), followed by the addition of 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide and a base such as triethylamine (B128534). The mixture is then heated to facilitate the reaction.

Alternative Synthetic Approaches and Their Mechanistic Investigations

While the Hantzsch synthesis is the most common approach, researchers have explored alternative pathways to synthesize this compound and its derivatives. One such method involves the use of 2-acetylpyridine thiosemicarbazone. Thiosemicarbazones, derived from the reaction of a ketone (in this case, 2-acetylpyridine) and thiosemicarbazide, can serve as precursors to thiazole rings. The cyclization of these thiosemicarbazones can be induced under specific reaction conditions to yield the desired thiazole derivative.

Another innovative approach is a one-pot synthesis that utilizes a multi-functional ionic liquid nanocatalyst based on zeolite-Y. This method involves the reaction of acetophenone derivatives and thiourea in the presence of trichloroisocyanuric acid (TCCA) as a green halogen source. The catalyst facilitates the in-situ formation of the α-haloketone, which then reacts with thiourea to form the 2-aminothiazole. This approach offers advantages in terms of efficiency and the use of more environmentally benign reagents.

Cyclization Mechanisms in Thiazole Ring Formation

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The initial step involves a nucleophilic attack by the sulfur atom of the thioamide (thiourea) on the α-carbon of the α-haloketone (2-bromoacetylpyridine), displacing the halide ion. This forms an S-alkylated intermediate.

Following this, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This results in the formation of a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative. The final step involves the dehydration of this intermediate, leading to the formation of the aromatic thiazole ring. The driving force for this final step is the formation of a stable aromatic system.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have focused on optimizing various parameters, including the choice of solvent and the use of catalytic systems, to improve the yield and purity of the final product.

Solvent Effects on Reaction Efficiency and Selectivity

Commonly used solvents for the synthesis of 2-aminothiazoles include ethanol, dimethylformamide (DMF), and polyethylene glycol (PEG). Studies on similar syntheses have shown that polar aprotic solvents like DMF can be effective. In some instances, greener and more sustainable solvent systems are being explored. For example, microwave-assisted synthesis in a mixture of polyethylene glycol (PEG)-400 and water has been reported for the one-pot synthesis of 4-aryl-2-aminothiazoles, offering high yields in short reaction times. Solvent-free conditions have also been investigated, providing an environmentally friendly alternative that can lead to rapid reactions and good yields.

Below is a table summarizing the effect of different solvents on the yield of 4-aryl-2-aminothiazoles in a microwave-assisted, one-pot synthesis, which can provide insights into solvent selection for the synthesis of this compound.

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| Water | 18 | 74 |

| Toluene | 17 | 49 |

| Dichloromethane | 25 | 74 |

| PEG-400:Water (1:2) | 28-32 | 84-89 |

Catalytic Systems in this compound Synthesis

The use of catalysts can significantly enhance the rate and efficiency of the synthesis of this compound. While the classical Hantzsch synthesis can proceed without a catalyst, modern approaches often employ catalytic systems to achieve better results under milder conditions.

One notable example is the use of a novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y (Ca/4-MePy-IL@ZY-Fe3O4) in a one-pot synthesis of 2-aminothiazoles. This heterogeneous catalyst facilitates the reaction between acetophenone derivatives and thiourea, using trichloroisocyanuric acid (TCCA) as a halogen source. The catalyst can be easily recovered and reused, adding to the sustainability of the process.

The optimization of catalyst loading is crucial for achieving the best results. The table below illustrates the effect of catalyst loading on the yield of a model 2-aminothiazole synthesis.

| Catalyst Loading (g) | Yield (%) |

|---|---|

| 0 | 0 |

| 0.005 | 62 |

| 0.01 | 89 |

| 0.015 | 89 |

Impact of Base Conditions on Reaction Outcomes

The synthesis of the this compound core structure is commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-(bromoacetyl)pyridine, with thiourea. nih.govnih.gov The reaction proceeds through nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

The choice of base in this synthesis is a critical parameter that can significantly influence the reaction's yield, rate, and purity of the final product. While some syntheses are performed in neutral solvents like ethanol, allowing the reaction to proceed without an external base, the addition of a base is often strategic. nih.gov Its primary roles are to neutralize the hydrobromic acid byproduct generated during the reaction and to facilitate the deprotonation of thiourea, enhancing its nucleophilicity. The selection of the base—ranging from weak inorganic salts to stronger organic amines—can alter the reaction pathway and efficiency.

Key Impacts of Base Selection:

Reaction Rate: Stronger bases can accelerate the reaction by increasing the concentration of the more nucleophilic deprotonated thiourea. However, excessively strong bases may lead to competing side reactions, such as self-condensation of the α-haloketone or decomposition of the product.

Yield and Purity: An optimal base will neutralize the acid byproduct without promoting the formation of impurities. Inorganic bases like potassium carbonate or sodium bicarbonate are often preferred as they are inexpensive and can be easily removed during workup. Organic bases such as triethylamine or pyridine (B92270) can also be effective, though their basicity and steric hindrance must be considered.

Side Reactions: The presence of a base can potentially promote the formation of byproducts. For instance, strong bases might induce the Favorskii rearrangement in the α-haloketone starting material or lead to the formation of undesired isomers.

The following table outlines the hypothetical impact of different classes of bases on the Hantzsch synthesis of this compound.

| Base Type | Example(s) | Probable Impact on Reaction | Considerations |

| Weak Inorganic | Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃) | Moderately increases reaction rate by neutralizing acid byproduct. Generally leads to cleaner reactions and good yields. | Heterogeneous reaction may require efficient stirring. Easy to remove by filtration or aqueous workup. |

| Strong Inorganic | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Significantly increases reaction rate but carries a high risk of promoting side reactions like hydrolysis of the ketone or product degradation. | Difficult to control; may lead to lower yields of the desired product due to impurity formation. |

| Organic Amine | Triethylamine (Et₃N), Pyridine | Acts as both a base and a potential catalyst. Can improve solubility of reactants. | Basicity needs to be matched to the reaction. Removal during workup can be more complex than with inorganic bases. |

| No Base | (Reaction in neutral solvent like Ethanol) | Slower reaction rate, as it relies on the intrinsic nucleophilicity of thiourea. The buildup of HBr can inhibit the reaction. | Simpler reaction setup and workup. Often used when starting materials are stable under acidic conditions. nih.gov |

Advanced Synthetic Techniques for Industrial Production Scale-up

Moving from laboratory-scale synthesis to industrial production of this compound necessitates the adoption of advanced manufacturing technologies. These techniques are designed to improve safety, efficiency, consistency, and cost-effectiveness while minimizing environmental impact.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the industrial synthesis of heterocyclic compounds, including 2-aminothiazoles. acs.org This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a large-volume batch reactor.

For the synthesis of this compound, a two-step continuous flow process can be envisioned. The first step would involve the α-bromination of 2-acetylpyridine to form 2-(bromoacetyl)pyridine. The second step would be the Hantzsch cyclization with thiourea. acs.org

Advantages of Continuous Flow Synthesis:

Enhanced Safety: Flow reactors handle only small volumes of hazardous reagents and intermediates at any given moment, significantly reducing the risks associated with toxic materials like bromine or exothermic reactions. acs.org

Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better yield and selectivity. rsc.org

Improved Efficiency and Yield: Rapid heat and mass transfer minimize the formation of byproducts, often resulting in higher conversions and purer products compared to batch processes. rsc.org

Scalability: Production capacity can be increased by either running the system for longer periods ("scaling out") or by using multiple reactors in parallel, bypassing the challenges of scaling up traditional batch reactors.

The table below compares the key features of traditional batch synthesis with continuous flow processing for the production of 2-aminothiazoles.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaways. | Inherently safer with small reaction volumes and superior temperature control. acs.org |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential for side reactions. | Excellent, ensuring uniform reaction conditions and high selectivity. rsc.org |

| Process Control | Limited control over mixing and temperature profiles. | Precise control over residence time, stoichiometry, and temperature. rsc.org |

| Scalability | Complex, often requiring re-optimization of reaction conditions. | Straightforward by extending run time or parallelization. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible methods for synthesizing this compound. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. osi.lvsruc.ac.uk

Several green strategies can be applied to the Hantzsch synthesis of this compound:

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with more benign solvents like ethanol, water, or polyethylene glycol (PEG) can significantly reduce the environmental impact. bepls.com The synthesis of a related compound, 4-(pyridin-4-yl)thiazol-2-amine, has been successfully demonstrated in ethanol. nih.gov

Energy Efficiency: Microwave-assisted and ultrasound-mediated syntheses are energy-efficient alternatives to conventional heating. These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products. nih.govbepls.com The synthesis of various 2-amino-4-arylthiazole scaffolds has been effectively achieved using microwave irradiation. tandfonline.com

Catalysis: The use of reusable, non-toxic catalysts can improve reaction efficiency and reduce waste. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. nih.gov While the standard Hantzsch synthesis for this compound may not require a catalyst, related green methodologies often employ them. nih.gov

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. One-pot, multi-component reactions, where reactants are added sequentially in a single vessel, streamline processes, reduce solvent usage, and minimize waste from intermediate purification steps. asianpubs.org

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.

Medicinal Chemistry Applications and Pharmacological Potential

Anticancer Research and Cytotoxic Effects of 4-Pyridin-2-yl-thiazol-2-ylamine Derivatives

Derivatives of this compound have demonstrated notable potential in the field of oncology. acs.orgnih.gov These compounds have been the focus of extensive research to evaluate their cytotoxic effects against various cancer cells and their ability to enhance the efficacy of conventional cancer treatments. nih.govnih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., MCF-7 Breast Cancer)

A significant body of research has highlighted the effectiveness of this compound derivatives against the MCF-7 human breast cancer cell line. nih.govnih.govsigmaaldrich.com For instance, a series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzenesulfonamides were synthesized and evaluated for their cytotoxic activity. Several compounds within this series displayed significant efficacy against MCF-7 cells, with some even showing comparable or superior activity to the standard reference drug, doxorubicin. nih.govsigmaaldrich.com

Further studies on other derivatives, such as novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives, also demonstrated anticancer activity against MCF-7 cells, in addition to lung (A549) and skin (A375) cancer cell lines. nih.govresearchgate.net The mechanism of action for some of these compounds involves inducing a G2/M cell cycle arrest and promoting apoptosis in MCF-7 cells. nih.govresearchgate.net

The antiproliferative activity of these compounds is not limited to breast cancer. Research has also explored their efficacy against a panel of 60 cancer cell lines, with some derivatives showing broad-spectrum activity, inhibiting the growth of all tested cell lines by more than 50%. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzenesulfonamides | MCF-7 (Breast) | Significant cytotoxic activity, comparable to doxorubicin. | nih.govsigmaaldrich.com |

| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines | MCF-7 (Breast), A549 (Lung), A375 (Skin) | Induced G2/M cell cycle arrest and apoptosis in MCF-7 cells. | nih.govresearchgate.net |

| Pyridine-thiazole hybrids | Panel of 60 cancer cell lines | Broad-spectrum antiproliferative activity. | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | MV4-11 (Leukemia) | Potent inhibition of cell proliferation. | acs.org |

| Cyanopyridone derivatives | MCF-7 (Breast), HepG2 (Liver) | Some derivatives showed better efficacy than the standard drug taxol. | mdpi.com |

Synergistic Effects with Radiotherapy in Oncological Contexts

An exciting area of research involves the combination of this compound derivatives with radiotherapy. Studies have shown that these compounds can act as radiosensitizing agents, enhancing the tumor-killing effects of radiation. nih.govsigmaaldrich.com

For the most active derivatives of 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzenesulfonamides, their IC50 values (a measure of inhibitory concentration) against MCF-7 cells were markedly decreased when combined with gamma radiation. This synergistic effect suggests that these compounds could potentially allow for lower, more targeted doses of radiation, thereby reducing side effects for patients. nih.govsigmaaldrich.com

Antimicrobial Activity and Spectrum of Action

In addition to their anticancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. nih.govnih.gov This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as potential applications in treating tuberculosis.

Inhibition of Gram-Positive Bacterial Strains

Several studies have reported the effectiveness of these compounds against Gram-positive bacteria. For example, newly synthesized coumarin-linked thiazoles, pyridines, and pyrazoles were evaluated for their antimicrobial properties. Some of these compounds displayed high to moderate activity against Bacillus pumilus and Streptococcus faecalis. nih.gov

Furthermore, a series of benzylidenehydrazinylpyridinium salts were synthesized and screened for their antibacterial activity. Compounds with a 3-phenylpropyl side chain on the nitrogen atom showed remarkable activity against Staphylococcus aureus, with one derivative exhibiting a minimum inhibitory concentration (MIC) value of 4 μg/mL. mdpi.com Research has indicated that many of these compounds demonstrate stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com

Inhibition of Gram-Negative Bacterial Strains

The antimicrobial spectrum of these derivatives also extends to Gram-negative bacteria. In the same study of coumarin-linked compounds, some derivatives exhibited notable activity against Escherichia coli and Enterobacter cloacae. nih.gov One compound, in particular, showed an antimicrobial effect equal to the reference drug ciprofloxacin (B1669076) against Enterobacter cloacae. nih.gov

However, the efficacy against Gram-negative strains can be variable. For instance, some thiazolidin-4-one derivatives with electron-donating groups showed decreased activity against Pseudomonas aeruginosa and Salmonella typhi. nanobioletters.com In contrast, N-alkylated pyridine-based organic salts have shown inhibitory activity against E. coli. nih.gov

Antitubercular Activity Research

A promising area of investigation is the potential of this compound derivatives as antitubercular agents. nih.govnih.gov Research into 2-aminothiazoles has identified some analogs with potent activity against Mycobacterium tuberculosis. nih.gov While there can be a correlation between antitubercular activity and cytotoxicity, some analogs have demonstrated improved selectivity. nih.gov

Further research on pyridine-2-methylamine derivatives has led to the discovery of compounds with high activity against the H37Rv strain of M. tuberculosis, as well as clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov Some of these compounds also exhibit low toxicity to Vero cells and moderate stability in liver microsomes, indicating a favorable preliminary safety profile. nih.gov The mechanism of action for some of these pyridine (B92270) derivatives appears to involve the inhibition of the MmpL3 protein, which is crucial for the viability of M. tuberculosis. nih.gov

| Compound Class | Target Microbe(s) | Key Findings | Reference(s) |

| Coumarin-linked thiazoles/pyridines | B. pumilus, S. faecalis, E. coli, E. cloacae | High to moderate activity against tested strains. | nih.gov |

| Benzylidenehydrazinylpyridinium salts | S. aureus | Remarkable activity, particularly with a 3-phenylpropyl side chain. | mdpi.com |

| 2-Aminothiazole (B372263) derivatives | Mycobacterium tuberculosis | Potent antitubercular activity, with some analogs showing improved selectivity. | nih.gov |

| Pyridine-2-methylamine derivatives | M. tuberculosis (H37Rv, MDR, XDR) | High activity against various strains, likely through MmpL3 inhibition. | nih.gov |

| Thiazolidin-4-one derivatives | M. tuberculosis | Potent activity, with some compounds outperforming reference drugs. | mdpi.com |

| 4-Substituted picolinohydrazonamides | M. tuberculosis (intracellular and biofilm-forming) | Significant bactericidal activity. | frontiersin.org |

Anti-inflammatory Properties and Mechanisms of Action

While direct and extensive research on the anti-inflammatory properties of this compound is not extensively detailed in the available literature, the broader family of thiazole (B1198619) derivatives has shown significant promise in this area. Inflammation is a critical physiological response, and its dysregulation is a key component of many diseases. The search for new anti-inflammatory agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry.

Studies on structurally related compounds, such as derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, have demonstrated potent anti-inflammatory and analgesic activities. These effects are attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Certain derivatives of this related thiazole have shown to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. Similarly, various thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and evaluated for their in vivo anti-inflammatory effects, with some compounds exhibiting activity comparable to or exceeding that of the reference drug, Ibuprofen. The mechanism for these related compounds often involves the modulation of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

The anti-inflammatory potential of the thiazole scaffold suggests that this compound could also exhibit similar activities, though specific experimental validation is necessary.

Neuroprotective Effects and Potential in Neurodegenerative Diseases

The 2-aminothiazole scaffold, to which this compound belongs, has been identified as a promising framework for the development of therapeutics for neurodegenerative disorders. These diseases, such as prion diseases and Alzheimer's disease, are characterized by the misfolding and aggregation of specific proteins.

Prion diseases are fatal neurodegenerative disorders where the cellular prion protein (PrPC) misfolds into a pathogenic, infectious isoform (PrPSc). The 2-aminothiazole class of molecules has emerged as a novel group with significant antiprion activity. nih.gov Research has focused on developing these compounds to improve their potency and ability to cross the blood-brain barrier, a critical requirement for treating central nervous system disorders. nih.gov

Structure-activity relationship (SAR) studies on 2-aminothiazoles have led to the identification of lead compounds that are orally bioavailable and can achieve high concentrations in the brain. nih.gov For instance, a derivative, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, demonstrated an effective concentration (EC50) of 0.94 µM in prion-infected neuroblastoma cells and reached significant levels in the brains of mice after oral administration. nih.gov These findings underscore the potential of the 2-aminothiazole scaffold in the development of effective treatments for prion diseases. nih.gov

Alzheimer's disease is the most common form of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Thiazole and its derivatives have been investigated as multi-target agents for Alzheimer's therapy. nih.gov

Computational studies have suggested that thiazole-containing compounds can interact with key enzymes involved in the Alzheimer's disease cascade, such as BACE-1 (beta-secretase 1) and cyclooxygenase enzymes. nih.gov Furthermore, certain thiazole derivatives have been shown to inhibit the aggregation of Aβ and tau protein. nih.gov Amine-containing thiazoles, in particular, have demonstrated significant inhibitory effects against cholinesterases, enzymes that break down the neurotransmitter acetylcholine, a key target in symptomatic treatment of Alzheimer's. nih.gov The structural features of this compound make it a relevant candidate for further investigation within this therapeutic strategy.

Table of Neuroprotective Activity of a Related 2-Aminothiazole Analog

| Compound | Target | Cell Line | EC50 (µM) | In Vivo Brain Concentration |

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | Prion Protein | ScN2a-cl3 | 0.94 | ~25 µM (in mice) |

Exploration in Ion Channel Modulation and Related Conditions

The role of this compound in the modulation of ion channels is an area that requires further investigation. Ion channels are crucial for a vast array of physiological processes, and their dysfunction is implicated in numerous diseases, making them important drug targets. While the broader class of heterocyclic compounds has been explored for ion channel activity, specific research detailing the effects of this compound on various ion channels is not prominently available in the current scientific literature. Future research may uncover potential activities in this domain, given the diverse pharmacological profiles of thiazole-containing molecules.

Molecular Mechanisms of Action and Biological Targeting

Interaction with Molecular Targets: Enzymes, Receptors, and Proteins

Derivatives of 4-pyridin-2-yl-thiazol-2-ylamine are recognized for their ability to bind to the ATP-binding pocket of various protein kinases. researchgate.net The primary molecular targets identified for this class of compounds are cyclin-dependent kinases (CDKs), which are serine/threonine protein kinases crucial for regulating cell cycle progression and transcription. acs.orgnih.gov Specifically, derivatives have shown high potency as inhibitors of CDK4, CDK6, CDK2, and CDK9. acs.orgacs.org

The core structure, often a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, is designed to interact with the hinge region of these kinases. acs.org For instance, the pyrimidine (B1678525) ring is anticipated to form hydrogen bonds with the valine residue in the hinge region of CDK4 and CDK6. acs.org Beyond CDKs, other kinases have also been identified as targets. A novel series of N-(1,3-thiazol-2-yl)pyridin-2-amines was identified as potent inhibitors of KDR kinase (a receptor tyrosine kinase). researchgate.net Furthermore, certain thiazole (B1198619) derivatives have been investigated for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. nih.govfrontiersin.org

Modulation of Biochemical Pathways

By inhibiting key enzymes, this compound derivatives modulate several fundamental biochemical pathways. The most prominent of these is the cell cycle pathway. Cyclin D-dependent kinases 4 and 6 (CDK4 and CDK6) are essential regulators that govern the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. acs.orgnih.gov Inhibition of CDK4/6 blocks the phosphorylation of the retinoblastoma (Rb) protein. nih.gov This prevents the release of E2F transcription factors, thereby halting the cell cycle in the G1 phase and inhibiting cell proliferation. acs.orgnih.gov

Inhibition of CDK9, a kinase involved in the regulation of transcription, affects the expression levels of short-lived survival proteins. acs.org This can lead to the downregulation of anti-apoptotic proteins like Mcl-1, which in turn can trigger programmed cell death, or apoptosis. acs.org Additionally, the inhibition of the COX and LOX enzymes by certain derivatives points to the modulation of the arachidonic acid pathway, which is central to inflammation. nih.govfrontiersin.org

Enzyme Inhibition Studies

A significant body of research has focused on quantifying the inhibitory activity of this compound derivatives against various CDKs. Medicinal chemistry efforts have led to the discovery of highly potent and selective inhibitors of CDK4 and CDK6. acs.orgnih.gov For example, a derivative, compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine (B1678402) group), exhibited excellent potency with inhibitory constant (Kᵢ) values of 1 nM for CDK4 and 34 nM for CDK6. acs.org This compound was also a highly effective antiproliferative agent, with a 50% growth inhibition (GI₅₀) value of 23 nM against the MV4-11 cell line. acs.org

The inhibition of CDK4/6 by these compounds has a direct effect on cell cycle progression. Treatment of MV4-11 cells with compound 78 resulted in a concentration-dependent accumulation of cells in the G1 phase. acs.org At a concentration of 0.40 μM, the compound caused 85% of the cell population to accumulate in the G1 phase, compared to 61% in untreated cells. acs.org This confirms that the cellular effect of these compounds is mediated through the targeted inhibition of cell cycle kinases. acs.org

While CDKs are the most studied targets, derivatives of the this compound scaffold have demonstrated inhibitory activity against other kinases and enzymes. A series of 4-thiazol-2-anilinopyrimidine derivatives were designed as CDK9 inhibitors. acs.org One of the most selective compounds from this series, 12u , inhibited CDK9 with a 50% inhibitory concentration (IC₅₀) of 7 nM and showed over 80-fold selectivity for CDK9 over CDK2. acs.org

Furthermore, research into inflammation has shown that certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives are dual inhibitors of the COX and 5-LOX pathways. nih.govfrontiersin.org Compounds 5d and 5e from this series were identified as potent anti-COX/LOX agents in vitro. frontiersin.org

Signaling Pathway Modulation by this compound Derivatives

The inhibition of molecular targets by this compound derivatives leads to the downstream modulation of key signaling pathways. As potent CDK4/6 inhibitors, these compounds effectively control the G1-S checkpoint of the cell cycle. acs.orgnih.gov This modulation is critical in cancer cells where this checkpoint is often dysregulated. nih.gov Overexpression of CDK4 and CDK6 can lead to uncontrolled cell proliferation; inhibitors block this activity, reduce Rb protein phosphorylation, and restore cell cycle control. nih.gov

In addition to cell cycle control, derivatives targeting CDK2 can influence signal transduction. nih.gov CDK2 is involved in various cellular processes, and its inhibition can compensate for the functions of CDK4/6 in certain cell types. nih.gov The development of inhibitors that target CDK2, CDK4, and CDK6 simultaneously is an area of active investigation to enhance therapeutic potency. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of this compound derivatives. acs.org For the 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine series, several structural modifications were explored. acs.org

Substitution at the thiazole C2-amino site: Replacing a cyclopentyl group with a bulkier, more rigid phenyl group led to a moderate decrease in both CDK4/6 inhibition and cellular activity. acs.org Conversely, using a smaller, more flexible isopropyl group also resulted in a slight reduction in activity. acs.org The data suggest that the cyclopentylamino group is optimal at this position. acs.org

Substitution at the thiazole C4 position: A methyl group at this position was found to be optimal for activity. acs.org

Core Scaffold: The pyrimidine ring is a key feature, with its N1 and N3 atoms forming essential hydrogen bonds with the kinase hinge region. acs.org

Substitution on the pyrimidine C5-position: In a series of 2-anilino-4-(thiazol-5-yl)-pyrimidines, substituting the hydrogen at the C5-position of the pyrimidine with a carbonitrile group did not significantly alter the potency and selectivity profile for CDK9, CDK1, and CDK2. acs.org

These SAR studies provide a rational basis for the design of next-generation inhibitors with improved pharmacological profiles. researchgate.netacs.org

Influence of Pyridinyl Group Modifications on Biological Activity

The pyridine (B92270) ring of the this compound scaffold plays a crucial role in the biological activity of its derivatives. mdpi.com Modifications to this ring system have been shown to significantly impact the potency and selectivity of these compounds as enzyme inhibitors. acs.orgmdpi.com

For instance, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, the introduction of an ionizable piperazine group on the pyridine ring of one compound resulted in excellent potency against CDK4 and CDK6. acs.org This demonstrates that strategic modifications to the pyridine ring can enhance the desired biological activity.

Impact of Substitutions on the Thiazole Moiety on Efficacy

The thiazole moiety is another critical component of the this compound scaffold, and substitutions on this ring have a profound effect on the efficacy of the resulting compounds. nih.govbeilstein-journals.org Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiazole ring can dramatically alter inhibitory activity. acs.orgnih.gov

In the context of CDK inhibitors, modifications at the C2 and C4 positions of the thiazole ring have been extensively investigated. acs.org For example, monosubstitution with a cyclopentyl group at the amino site of the thiazole ring was found to provide an optimal balance of enzymatic and cellular potencies, as well as selectivity for CDK4/6. acs.org Conversely, increasing the steric bulk at this position by adding a second alkyl group led to a significant decrease in potency. acs.org

Furthermore, substitution at the C4 position of the thiazole ring also influences activity. Replacing a methyl group with a bulkier, electron-withdrawing trifluoromethyl group markedly increased the potency against certain cancer cell lines. acs.org However, this change also enhanced the inhibition of other CDKs, thereby reducing the desired selectivity. acs.org These findings underscore the delicate balance required in modifying the thiazole moiety to achieve both high potency and selectivity.

The table below summarizes the impact of various substitutions on the thiazole moiety on the inhibitory activity of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK4. acs.org

| Compound | R1 (at C2-amino) | R2 (at C2-amino) | R5 (on Pyridine) | CDK4 Ki (µM) |

| 78 | c-pent | H | NH | 0.001 |

| 79 | c-pent | H | CH2NH | 0.001 |

| 80 | c-pent | H | NCH3 | 0.002 |

| 88 | c-pent | Me | NH | >5 |

| 89 | c-pent | Me | CH2NH | >5 |

| 90 | c-pent | Me | NCH3 | >5 |

| 91 | c-pent | c-pent | NH | >5 |

Data sourced from a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4 and CDK6 inhibitors. acs.org

Flexibility and Importance of the N-2 Position of the Aminothiazole

The amino group at the N-2 position of the aminothiazole ring is a key functional group that significantly influences the biological activity of this compound derivatives. acs.org The accessibility of the lone pair of electrons on the amine nitrogen atom is predicted to be crucial for its reactivity and interaction with biological targets. researchgate.net

SAR studies have shown that the nature of the substituents on this amino group is critical for potency. acs.org As mentioned previously, monosubstitution with groups like cyclopentyl can enhance activity, while disubstitution generally leads to a decrease in potency. acs.org This suggests that the steric hindrance around the N-2 position plays a vital role in how the molecule binds to its target.

In the development of renin inhibitors containing a 2-amino-4-thiazolyl moiety, this part of the molecule was positioned at the P2 position of the enzyme's active site, highlighting its importance in molecular recognition. nih.gov Similarly, for antiprion activity, the 2-aminothiazole (B372263) structure is a key pharmacophore, and modifications at this position are critical for improving potency and pharmacokinetic properties. nih.gov

The table below illustrates the effect of substitutions at the N-2 position on the antiproliferative activity of certain 2-aminothiazole derivatives. nih.gov

| Compound Type | Substitution at N-2 | General Effect on Antiproliferative Activity |

| 2-aminothiazoles | Incorporation of methyl at C4 or C5 | Decreased potency |

| 2-aminothiazoles | Introduction of phenyl at C4 | Similar decrease in potency |

| 2-aminothiazoles | Exchange of methyl with bromo at C5 | Resulted in IC50 values in the range of 6.61 to 9.34 µM |

| Benzothiazoles | Replacement of 2-acetylamino with alkylamino | Significant drop in cell-based activity |

Data compiled from a review on the development of 2-aminothiazole derivatives in anticancer drug discovery. nih.gov

Advanced Research Applications

Novel Materials Development Utilizing 4-Pyridin-2-yl-thiazol-2-ylamine

The exploration of this compound as a component in novel materials is an emerging area of research. The presence of nitrogen and sulfur atoms, along with the aromatic systems, suggests potential for creating materials with unique properties.

Development of Polymers with Enhanced Properties

While the core structure of this compound presents theoretical possibilities for incorporation into polymer chains to enhance properties such as thermal stability and conductivity, extensive research specifically documenting the development of polymers using this compound is not widely available in the public domain. The synthesis of pyridine-grafted copolymers has been shown to enhance thermal stability in other contexts, but direct application of this compound in this area remains to be thoroughly investigated and reported.

Formulation of Coatings with Improved Thermal and Mechanical Characteristics

Similarly, the application of this compound in the formulation of coatings is a field with limited specific research data. However, a related isomer, 4-(Pyridin-4-yl)thiazol-2-amine, has been synthesized and evaluated as a corrosion inhibitor for mild steel in hydrochloric acid solutions. rsc.orgnih.gov This suggests that derivatives of this compound could potentially be used to develop protective coatings with improved anti-corrosive properties. The study on its isomer showed effective inhibition of corrosion, which is a critical characteristic for protective coatings. rsc.orgnih.gov Further research is needed to explore the potential of this compound itself in coatings to improve thermal and mechanical characteristics.

Computational Chemistry and Molecular Modeling Studies

The compound this compound and its derivatives have been extensively studied using computational chemistry and molecular modeling techniques. These studies are crucial in understanding the molecule's behavior at an atomic level and predicting its interactions with biological targets, which is particularly valuable in drug discovery and design.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking simulations have been instrumental in identifying their potential as inhibitors of various enzymes, particularly cyclin-dependent kinases (CDKs), which are key targets in cancer therapy. nih.govnih.govresearchgate.netsigmaaldrich.com

Research has shown that derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine are promising inhibitors of CDK2, CDK4, and CDK6. nih.govnih.gov Docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding pocket of these kinases, revealing key interactions with amino acid residues. For instance, studies on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives identified crucial interactions with residues such as Lys22, Lys35, and Val96 in CDK4, and Lys43, His100, and Val101 in CDK6.

A study on new thiazole (B1198619) clubbed pyridine (B92270) scaffolds as potential COVID-19 inhibitors also utilized molecular docking to determine the binding energy of the compounds against the SARS-CoV-2 main protease (Mpro).

Interactive Table: Molecular Docking Results of this compound Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4 | - | Lys22, Lys35, Val96 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK6 | - | Lys43, His100, Val101 |

| Thiazole clubbed pyridine scaffold | SARS-CoV-2 Mpro | -8.6 | Not specified |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to study the electronic properties of this compound and its derivatives, providing insights into their reactivity, stability, and spectroscopic properties.

For instance, DFT calculations have been used to analyze the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors. These calculations help in understanding the regions of the molecule that are prone to electrophilic and nucleophilic attacks, which is crucial for predicting reaction mechanisms and designing new molecules with desired properties. Studies on related thiazole derivatives have used DFT to investigate their electronic structure and absorption spectra.

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound derivatives, MD simulations have been used to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-protein complexes. nih.govnih.gov

MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives in complex with CDKs have confirmed the stability of the interactions and the binding affinity with key residues at the active sites. These simulations provide a dynamic picture of the binding process and can reveal subtle conformational changes that are not captured by static docking models. In a study targeting the main protease of SARS-CoV-2, MD simulations were performed on the best-docked compound to verify the docking results and understand the thermodynamic properties of the binding.

Spectroscopic Characterization in Academic Research

The definitive identification and structural confirmation of this compound in academic research rely on a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's three-dimensional structure, connectivity, and fundamental properties.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography stands as the most unambiguous method for determining the precise three-dimensional arrangement of atoms in a molecule. Research published in Acta Crystallographica Section E: Crystallographic Communications provides a detailed structural analysis of this compound.

The study, conducted at a temperature of 150 K, revealed that the asymmetric unit of the crystal structure contains three independent molecules of the compound. researchgate.net This indicates slight conformational differences between the molecules in the solid state. The analysis detailed the intricate network of intermolecular hydrogen bonds, noting that all amine N-H groups and heterocyclic nitrogen atoms are participants in this bonding. researchgate.net These interactions are crucial in dictating the packing of the molecules within the crystal lattice. For instance, the molecules form hydrogen-bonded dimers, which are then connected to neighboring dimers through interactions with the pyridine nitrogen atoms. researchgate.net The crystal structure data is accessible through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 232174. nih.gov

Table 1: Key Crystallographic Data for this compound This table is based on data reported in the crystallographic study.

| Parameter | Value |

| Temperature | 150 K |

| R-factor | 0.034 |

| wR factor | 0.083 |

| Data-to-parameter ratio | 20.1 |

| Molecules in Asymmetric Unit | 3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyridine and thiazole rings are characteristic of their heterocyclic environment. The presence of the correct number of signals in both ¹H and ¹³C NMR spectra, along with their expected chemical shifts and multiplicities, serves as a robust confirmation of the compound's identity and high purity. acs.orgbeilstein-journals.org Spectral data for this compound are available in public databases. nih.gov

Table 2: Expected NMR Spectroscopic Data for this compound This table outlines the expected atomic environments for NMR analysis.

| Atom Type | Environment | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |

| Proton | Pyridine Ring | 4 distinct signals (doublet, triplet, etc.) | - |

| Proton | Thiazole Ring | 1 singlet | - |

| Proton | Amine Group | 1 broad singlet | - |

| Carbon | Pyridine Ring | - | 5 distinct signals |

| Carbon | Thiazole Ring | - | 3 distinct signals |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The compound has a molecular formula of C₈H₇N₃S, corresponding to a monoisotopic mass of approximately 177.036 Da and an average molecular weight of 177.23 g/mol . nih.govchemspider.com

The fragmentation pattern provides additional structural information. The NIST Mass Spectrometry Data Center reports major fragment ions at m/z 135 and 45. nih.gov The fragment at m/z 135 likely corresponds to the loss of the thiazole amine portion, while other fragments can be rationalized through characteristic cleavages of the heterocyclic rings. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have also been calculated for various adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 3: Mass Spectrometry Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

| Analysis | m/z Value | Interpretation |

| Molecular Ion Peak | 177 | [C₈H₇N₃S]⁺• |

| Major Fragment | 135 | Major fragment ion |

| Major Fragment | 45 | Major fragment ion |

Preclinical Evaluation and Translational Research

In Vitro Efficacy and Selectivity Assays

The initial evaluation of novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has identified them as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6), which are validated targets in cancer therapy. acs.orgnih.gov

A key derivative, compound 78 (a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine (B1678402) group), demonstrated excellent potency with inhibition constants (Kᵢ) of 1 nM for CDK4 and 34 nM for CDK6. acs.org This compound also showed significant antiproliferative effects, with a 50% growth inhibition (GI₅₀) value of 23 nM against the MV4-11 human leukemia cell line. acs.org Further medicinal chemistry optimization led to the discovery of compounds 58 and 69 , which also exhibited high potency and selectivity for CDK4 and CDK4/6, respectively. nih.gov These compounds displayed strong antiproliferative activity across a range of human cancer cell lines, including those of the breast, colon, ovary, pancreas, and prostate. nih.gov

The selectivity of these compounds is a critical aspect of their preclinical profile. Compound 78 showed a relatively high selectivity for CDK4/6 over other cyclin-dependent kinases such as CDK1, CDK2, CDK7, and CDK9. acs.org The development of these molecules as a new series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines was specifically aimed at achieving excellent selectivity for CDK4/6 over CDKs 1, 7, and 9. nih.gov This selectivity is crucial as the inhibition of other kinases, like CDK1, is often associated with toxicity to both cancerous and healthy cells. acs.org

Table 1: In Vitro Efficacy and Selectivity of 4-Pyridin-2-yl-thiazol-2-ylamine Derivatives

| Compound | Target | Potency (Kᵢ) | Antiproliferative Activity (GI₅₀) | Cell Line | Selectivity Profile |

|---|---|---|---|---|---|

| Compound 78 | CDK4, CDK6 | 1 nM (CDK4), 34 nM (CDK6) | 23 nM | MV4-11 (Leukemia) | High selectivity for CDK4/6 over CDK1, CDK2, CDK7, CDK9. acs.org |

| Compound 58 | CDK4 | High Potency | Potent | Panel of human cancer cell lines. nih.gov | Excellent selectivity over CDKs 1, 7, and 9. nih.gov |

| Compound 69 | CDK4/6 | High Potency | Potent | Panel of human cancer cell lines. nih.gov | Excellent selectivity over CDKs 1, 7, and 9. nih.gov |

In Vivo Pharmacokinetics and Pharmacodynamics Assessments

Following promising in vitro results, select derivatives were advanced to in vivo studies to assess their behavior in a living organism. A medicinal chemistry optimization program led to the development of compound 83 , an orally bioavailable inhibitor. acs.orgnih.govebi.ac.uk

In vivo efficacy studies were conducted using mouse xenograft models of MV4-11 acute myeloid leukemia. acs.orgnih.govconsensus.app Repeated oral administration of compound 83 resulted in significant inhibition of tumor growth. acs.orgnih.gov This demonstrates that the compound can be absorbed, distributed to the tumor site, and exert its anticancer effect in a complex biological system.

Pharmacodynamic assessments were performed to confirm that the observed in vivo efficacy was due to the intended mechanism of action. Western blot analysis of MV4-11 cells treated with compound 83 showed a dose-dependent inhibition of the phosphorylation of the Retinoblastoma (Rb) protein at the Ser780 site. acs.org Since Rb is a key downstream substrate of CDK4/6, its reduced phosphorylation confirms that the compound engages and inhibits its target in the cellular environment. acs.org Furthermore, in vitro studies showed that treatment with compound 78 led to an accumulation of MV4-11 cells in the G1 phase of the cell cycle, an effect consistent with CDK4/6 inhibition. acs.org

Toxicological Profiling and Therapeutic Index Determination

Preliminary toxicological profiling is essential to determine the safety margin of a potential drug candidate. For the this compound derivative, compound 83 , initial in vivo safety studies were encouraging. acs.org When determining the maximum tolerated dose in mice, the compound did not produce any adverse effects on body weight or other clinical signs of toxicity. acs.orgnih.govconsensus.app

The basic toxicological profile for the parent compound, 4-(Pyridin-2-yl)-1,3-thiazol-2-amine, is available through GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. It is noted to cause skin and serious eye irritation and may cause respiratory irritation. nih.gov It is also classified as potentially harmful if swallowed, in contact with skin, or if inhaled. nih.gov

Table 2: GHS Hazard Classification for 4-(Pyridin-2-yl)-1,3-thiazol-2-amine

| Hazard Statement Code | Description | Class | Source |

|---|---|---|---|

| H315 | Causes skin irritation | Skin Irrit. 2 | nih.gov |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | nih.gov |

| H335 | May cause respiratory irritation | STOT SE 3 | nih.gov |

| H302 | Harmful if swallowed | Acute Tox. 4 (Oral) | nih.gov |

| H312 | Harmful in contact with skin | Acute Tox. 4 (Dermal) | nih.gov |

| H332 | Harmful if inhaled | Acute Tox. 4 (Inhalation) | nih.gov |

While a specific therapeutic index has not been published, the combination of potent in vivo efficacy and a lack of observed toxicity at effective doses for compound 83 suggests a favorable therapeutic window, meriting its consideration as a clinical development candidate. acs.orgnih.gov

Comparative Studies with Existing Therapeutic Agents and Similar Compounds

To understand the potential advantages of the novel this compound derivatives, their activity has been compared to existing drugs. The cell cycle effects of compound 78 were found to be similar to those of Palbociclib , an approved CDK4/6 inhibitor. acs.org

In pharmacodynamic studies, the inhibition of Rb phosphorylation by compound 83 was also compared to Palbociclib. The results indicated that Palbociclib induced a faster and stronger inhibition of both total Rb and its phosphorylation. acs.org Such comparative data are vital for understanding the nuances of a new compound's mechanism and potential clinical differentiation.

The research also involved comparative studies among the synthesized derivatives to establish a structure-activity relationship (SAR). acs.org For instance, it was determined that a cyclopentylamino group at the C2 position and a methyl group at the C4 position of the thiazole (B1198619) ring were optimal for maintaining high CDK4/6 selectivity. acs.org Altering these groups led to increased inhibition of other kinases like CDK1, CDK2, and CDK7, which negatively impacted the desired selectivity profile. acs.org This iterative comparison and optimization process was fundamental to identifying compound 83 as a lead candidate with potent, selective, and orally bioavailable properties. acs.orgnih.gov

Patent Literature Analysis and Intellectual Property Landscape

Analysis of Patented Derivatives and Formulations

The core structure of 4-pyridin-2-yl-thiazol-2-ylamine has served as a scaffold for the development of a multitude of derivatives, primarily aimed at enhancing its efficacy as a protein kinase inhibitor. The patent literature is rich with examples of modifications to this core, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

A significant portion of the patent activity revolves around N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives. These compounds have been extensively explored for their therapeutic potential. Key patents, such as WO2017020065A1 and EP3331880A4, disclose a range of these derivatives. The modifications are typically introduced at various positions on the pyridine (B92270), thiazole (B1198619), and pyrimidine (B1678525) rings. For instance, substitutions on the pyridine ring often involve the addition of solubilizing groups to improve the compound's bioavailability. The thiazole ring is also a common site for modification, with methyl and other small alkyl groups being introduced to fine-tune the compound's interaction with its biological target.

The patented formulations of these derivatives are generally standard for small molecule drugs. They typically consist of the active pharmaceutical ingredient (the this compound derivative) in combination with one or more pharmaceutically acceptable carriers, diluents, or excipients. These formulations are designed for various routes of administration, with a focus on oral delivery. The patents often claim the compounds as their pharmaceutically acceptable salts, which can improve stability and solubility.

| Patent/Application Number | Key Patented Derivatives/Modifications | Disclosed Formulation Aspects |

|---|---|---|

| WO2017020065A1 | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives with various substitutions on the pyridine and thiazole rings. | Pharmaceutical compositions comprising the compounds and a pharmaceutically acceptable carrier, diluent, or excipient. google.com |

| EP3331880A4 | Derivatives with modifications aimed at enhancing kinase inhibition, including substitutions on the pyrimidine ring. | Formulations suitable for oral administration. google.com |

| AU2016302384A1 | A class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2amine derivatives for treating proliferative diseases. | Use of pharmaceutically acceptable salts to improve drug properties. google.com |

Assessment of Therapeutic and Material Science Patent Claims

The vast majority of patent claims related to this compound and its derivatives are in the therapeutic field, specifically for the treatment of cancer. These patents broadly claim the compounds themselves, pharmaceutical compositions containing them, and their use in methods of treating proliferative diseases.

The primary mechanism of action claimed is the inhibition of protein kinases, which are crucial for cell growth and proliferation. A significant number of patents focus on the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). google.comgoogleapis.com The claims often specify the use of these compounds for treating various cancers, including breast cancer, leukemia, and other solid tumors. The specificity of these claims, targeting particular kinases and disease states, reflects the advanced stage of research and development in this therapeutic area.

In contrast to the well-established therapeutic patent landscape, the material science applications of this compound are significantly less developed from an intellectual property perspective. While research has indicated the potential of a closely related isomer, 4-(pyridin-4-yl)thiazol-2-amine, as a corrosion inhibitor for mild steel, there is a noticeable absence of patents specifically claiming this compound for this or other material science applications.

The existing research on the coordination chemistry of this compound, demonstrating its ability to form complexes with various metals, suggests a potential for applications in areas such as catalysis, sensing, or the development of novel materials with specific electronic or magnetic properties. researchgate.net However, these potential applications have not yet been translated into concrete patent claims. This gap in the patent landscape may present opportunities for innovation and intellectual property protection in the material science domain.

| Application Area | Nature of Patent Claims | Key Research Findings Supporting Claims |

|---|---|---|

| Therapeutic (Oncology) | Compounds, pharmaceutical compositions, and methods of use for treating proliferative diseases by inhibiting protein kinases (e.g., CDK4/6). google.comgoogleapis.com | Demonstrated in-vitro and in-vivo efficacy of derivatives in inhibiting cancer cell growth. acs.org |

| Material Science (Corrosion Inhibition) | Currently no specific patent claims found for this compound. | Research on the isomeric 4-(pyridin-4-yl)thiazol-2-amine shows high inhibition efficiency for mild steel corrosion. |

| Material Science (Other) | Currently no specific patent claims found. | The compound's ability to form metal complexes suggests potential in catalysis and advanced materials. researchgate.net |

Freedom-to-Operate Investigations for New Research Avenues

A freedom-to-operate (FTO) analysis is crucial for any new research and development initiative to avoid infringing on existing patents. Based on the current patent landscape, the FTO for research on this compound derivatives varies significantly between the therapeutic and material science fields.

In the therapeutic arena, particularly for applications related to kinase inhibition in oncology, the FTO is likely to be highly restricted. The dense and well-established patent portfolio of major pharmaceutical companies and research institutions covers a broad range of derivatives and their medical uses. Any new research aimed at developing kinase inhibitors based on this scaffold would need to be carefully navigated to avoid infringing on existing claims. This would likely involve designing novel derivatives with distinct chemical structures and demonstrating unexpected properties to meet the patentability criteria of novelty, inventive step, and industrial applicability.

Conversely, the FTO for material science applications of this compound appears to be significantly more open. The lack of patents in areas such as corrosion inhibition, catalysis, or advanced materials suggests that this is a relatively unexplored field from an IP perspective. Researchers and companies looking to innovate in these areas may find a clearer path to securing their own intellectual property.

For instance, research focused on formulating this compound into protective coatings for metals or developing it as a ligand for catalytic processes could lead to novel and patentable inventions. The key to securing a strong patent position would be to demonstrate a clear inventive step and a tangible industrial application for these new uses.

Conclusion and Future Perspectives in Research

Summary of Key Research Findings for 4-Pyridin-2-yl-thiazol-2-ylamine

The chemical compound this compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Research has predominantly focused on their role as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

A substantial body of research has been dedicated to a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, which have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6. nih.gov These kinases are key drivers of the G1 to S phase transition in the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in tumor growth. acs.orgnih.gov Medicinal chemistry efforts have led to the optimization of these compounds, resulting in orally bioavailable molecules with significant antiproliferative effects across a range of human cancer cell lines. nih.govnih.gov These include leukemias, as well as cancers of the breast, colon, ovary, pancreas, and prostate. nih.gov

One notable derivative, compound 83, has shown remarkable selectivity and, in preclinical studies, caused significant inhibition of tumor growth in acute myeloid leukemia mouse xenografts without observable toxicity. acs.orgnih.gov Furthermore, compounds 58 and 69 from this series have demonstrated potent growth inhibition in melanoma cells, including those with BRAF and NRAS mutations, through a CDK4/6-targeted mechanism. nih.gov

The structural basis for the activity of these compounds has also been investigated. The pyrimidine (B1678525) ring is expected to form hydrogen bonds with the hinge region of CDK4/6, a characteristic feature of ATP mimetic kinase inhibitors. acs.org The 2-aminothiazole (B372263) moiety is also believed to play a crucial role in binding to the kinase. acs.org The crystal structure of the parent compound, 4-(Pyridin-2-yl)thiazol-2-ylamine, has been determined, revealing that the asymmetric unit comprises three molecules with intermolecular hydrogen bonding involving the amine and heterocyclic nitrogen atoms. researchgate.net

Beyond oncology, research has also explored the coordination chemistry of 4-(Pyridin-2-yl)thiazol-2-ylamine. It has been used to synthesize complexes with various transition metals, including iron(II), iron(III), cobalt(II), nickel(II), and copper(II). researchgate.net This highlights the compound's versatility as a ligand in inorganic chemistry.

While not directly focused on this compound, a study on its isomer, 4-(Pyridin-4-yl)thiazol-2-amine, has shown its potential as an effective, non-toxic corrosion inhibitor for mild steel in acidic environments. rsc.org This suggests a potential, yet unexplored, application for the 2-pyridyl isomer.

| Area of Research | Key Findings | Referenced Compounds | Citations |

|---|---|---|---|

| Oncology (CDK Inhibition) | Derivatives are potent and selective inhibitors of CDK4 and CDK6. | Compound 83, Compound 58, Compound 69 | acs.org, nih.gov, nih.gov |

| Antiproliferative Activity | Effective against a range of cancer cell lines including leukemia, breast, colon, ovary, pancreas, prostate, and melanoma. | Compound 58, Compound 69 | nih.gov |

| In Vivo Efficacy | Compound 83 showed marked tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia. | Compound 83 | acs.org, nih.gov |

| Structural Chemistry | The crystal structure of the parent compound has been elucidated, showing extensive hydrogen bonding. | This compound | researchgate.net |

| Coordination Chemistry | Forms complexes with various transition metals such as Fe(II), Fe(III), Co(II), Ni(II), and Cu(II). | This compound | researchgate.net |

| Potential Application (Isomer) | The 4-pyridyl isomer shows promise as a corrosion inhibitor for mild steel. | 4-(Pyridin-4-yl)thiazol-2-amine | rsc.org |

Unexplored Research Frontiers and Challenges

Despite the promising research into this compound and its derivatives, several research frontiers remain unexplored, and challenges persist.

One of the primary challenges in the context of CDK inhibition is the development of acquired resistance to CDK4/6 inhibitors. nih.gov Research has indicated that in some cell types, CDK2 can compensate for the inhibition of CDK4/6, thus diminishing the therapeutic effect. nih.gov This points to an important unexplored frontier: the design and synthesis of dual or pan-CDK inhibitors that can simultaneously target CDK2, CDK4, and CDK6. Such compounds could potentially overcome resistance mechanisms and offer a more durable clinical response. nih.gov